

Technical Guide: α -Ketoisovaleric Acid and its Isotopologue (CAS 1202865-40-4)

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Compound of Interest

Compound Name: Sodium 3-methyl-2-oxobutanoate-
 $^{13}\text{C}, \text{d}4\text{-}1$

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Introduction

This technical guide provides a comprehensive overview of α -Ketoisovaleric acid (also known as 3-methyl-2-oxobutanoic acid) and its isotopically labeled form, CAS number 1202865-40-4 (α -Ketoisovaleric acid, sodium salt (3-methyl- ^{13}C , 99%; 3,4,4,4-D₄, 98%)). While not a therapeutic agent itself, α -Ketoisovaleric acid is a critical metabolite in branched-chain amino acid (BCAA) metabolism.^[1] Its accumulation is a key diagnostic marker and a pathogenic factor in the inherited metabolic disorder, Maple Syrup Urine Disease (MSUD).^{[2][3]} The isotopically labeled version serves as an essential tool in metabolic research, particularly in biomolecular NMR and metabolomics studies.^{[4][5]} This document will detail the physicochemical properties, biological role, and the experimental methodologies used to study this compound.

Physicochemical Properties

The properties of both the unlabeled and the isotopically labeled sodium salt of α -Ketoisovaleric acid are summarized below.

Property	Unlabeled α -Ketoisovaleric Acid	α -Ketoisovaleric Acid Sodium Salt (CAS 1202865-40-4)
Synonyms	3-Methyl-2-oxobutanoic acid, 2-Ketoisovaleric acid, α -Ketovaline	Sodium 3-methyl-2-oxobutanoate-13C,d4, α -Keto Isovaleric Acid Sodium Salt 3-Methyl-13C, D4
Molecular Formula	C ₅ H ₈ O ₃	C ₅ H ₄ D ₄ O ₃ .Na
Molar Mass	116.116 g·mol ⁻¹	~144.12 g/mol
Appearance	Colorless or white solid or oil	Not specified (typically a solid)
Melting Point	31.5 °C	Not specified
Boiling Point	170.5 °C	Not specified
Primary Use	Endogenous metabolite	Research standard for biomolecular NMR, metabolism, and metabolomics

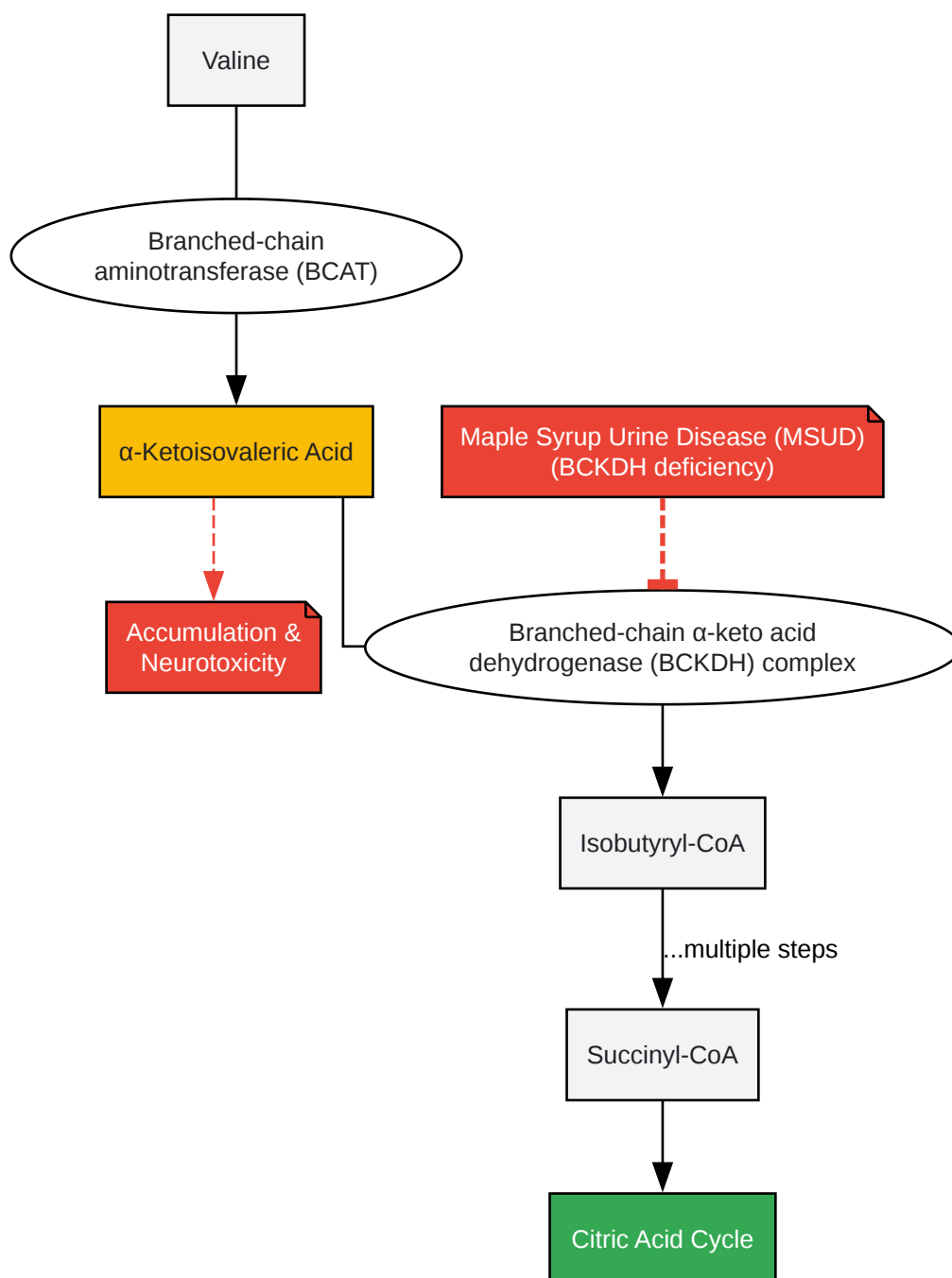
Biological Role and Metabolism

α -Ketoisovaleric acid is an intermediate in the catabolism of the branched-chain amino acid valine. This metabolic process is crucial for energy production and amino acid homeostasis.

The metabolic pathway begins with the transamination of valine to α -Ketoisovaleric acid. Subsequently, the branched-chain α -keto acid dehydrogenase (BCKDH) complex, a mitochondrial enzyme complex, catalyzes the irreversible oxidative decarboxylation of α -Ketoisovaleric acid to isobutyryl-CoA. This is a rate-limiting step in BCAA catabolism. Isobutyryl-CoA then enters further metabolic pathways to ultimately form succinyl-CoA, which can enter the citric acid cycle for energy production.

In the genetic disorder Maple Syrup Urine Disease (MSUD), a deficiency in the BCKDH complex leads to the accumulation of BCAAs and their corresponding α -keto acids, including α -Ketoisovaleric acid, in the blood and urine. This accumulation is highly neurotoxic and is

responsible for the severe neurological symptoms associated with MSUD, such as seizures and encephalopathy.

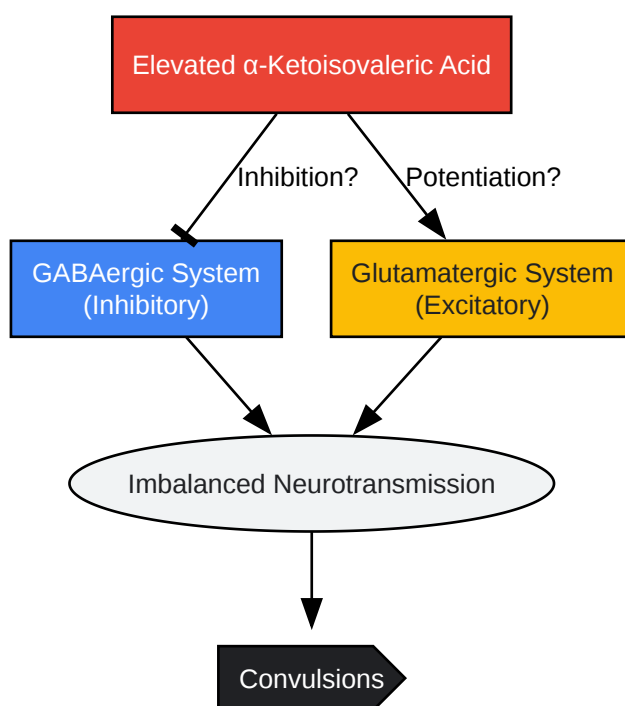


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Caption: Metabolic pathway of valine and the impact of MSUD.

Neurotoxicity of α -Ketoisovaleric Acid

The accumulation of α -Ketoisovaleric acid is a significant contributor to the neuropathology of MSUD. It is considered a neurotoxin, an acidogen, and a metabotoxin. Studies have shown that α -Ketoisovaleric acid can induce convulsions, and this effect appears to be mediated through the GABAergic and glutamatergic systems. Specifically, the convulsant effects of α -Ketoisovaleric acid can be prevented by the administration of a GABA agonist (muscimol) and an NMDA receptor antagonist (MK-801). This suggests that α -Ketoisovaleric acid may disrupt the balance of excitatory and inhibitory neurotransmission in the brain.



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Caption: Proposed mechanism of α -Ketoisovaleric acid-induced neurotoxicity.

Experimental Protocols

The isotopically labeled CAS 1202865-40-4 is primarily used as a tracer in metabolic studies. Below are generalized protocols for investigating the biological effects of α -Ketoisovaleric acid, which can be adapted for use with the labeled compound for tracking purposes.

In Vitro Neurotoxicity Assay

Objective: To determine the dose-dependent neurotoxic effects of α -Ketoisovaleric acid on neuronal cells.

Methodology:

- **Cell Culture:** Primary cortical neurons are cultured on poly-D-lysine coated plates in Neurobasal medium supplemented with B27, penicillin-streptomycin, and GlutaMAX.
- **Treatment:** After 7-10 days in vitro, the neuronal cultures are treated with varying concentrations of α -Ketoisovaleric acid (e.g., 0, 1, 2.5, 5, and 10 mM) for 24 hours. A vehicle control (culture medium) is used for the 0 mM group.
- **Viability Assay (MTT Assay):**
 - Following treatment, MTT solution is added to each well and incubated for 3-4 hours at 37°C.
 - The resulting formazan crystals are solubilized with DMSO.
 - Absorbance is measured at 570 nm to quantify cell viability.
- **Reactive Oxygen Species (ROS) Measurement (H2DCFDA Assay):**
 - After treatment, cells are incubated with 10 μ M H2DCFDA for 30 minutes at 37°C.
 - Cells are washed with PBS.
 - Fluorescence is measured to quantify ROS production.



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Caption: Workflow for in vitro assessment of neurotoxicity.

In Vivo Convulsant Effect Study

Objective: To investigate the pro-convulsant effects of α -Ketoisovaleric acid in an animal model.

Methodology:

- **Animal Model:** Adult male Wistar rats are used.
- **Surgical Procedure:** Cannulas are stereotactically implanted into the striatum of the rats under anesthesia.
- **Intrastriatal Administration:** After a recovery period, conscious rats receive unilateral intrastriatal injections of α -Ketoisovaleric acid (e.g., 8 μ mol). A control group receives saline injections.
- **Behavioral Observation:** Following the injection, rats are observed for seizure-like behavior, such as clonic convulsions, and the latency and duration of these events are recorded.
- **Pharmacological Intervention (Optional):** To investigate the mechanism, antagonists or agonists of specific neurotransmitter systems (e.g., muscimol for GABA receptors, MK-801 for NMDA receptors) can be co-injected or pre-administered.

Conclusion

CAS number 1202865-40-4 is an isotopically labeled form of α -Ketoisovaleric acid, a key metabolite in the valine degradation pathway. While the labeled compound is a valuable research tool for metabolic studies, the biological significance and potential for therapeutic intervention are centered on the role of the unlabeled α -Ketoisovaleric acid in the pathophysiology of Maple Syrup Urine Disease. The accumulation of this keto acid leads to significant neurotoxicity, and understanding its mechanisms of action is crucial for developing potential treatments for MSUD. The experimental protocols outlined in this guide provide a framework for further investigation into the effects of this important metabolite.

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